Bienvenue dans la boutique en ligne BenchChem!

N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride

PDE4 inhibition cAMP signaling anti-inflammatory drug discovery

Critical scaffold for PDE4 (Ki=550nM) and PI3Kδ (IC50=102nM) research. Ethyl spacer confers distinct MW (206.71 vs 178.66) and conformational flexibility vs direct-linked analogs—verifying CAS 1361113-52-1 prevents cross-contamination risk in screening workflows.

Molecular Formula C9H19ClN2O
Molecular Weight 206.71 g/mol
CAS No. 1361113-52-1
Cat. No. B1402674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride
CAS1361113-52-1
Molecular FormulaC9H19ClN2O
Molecular Weight206.71 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1CCCNC1.Cl
InChIInChI=1S/C9H18N2O.ClH/c1-8(12)11-6-4-9-3-2-5-10-7-9;/h9-10H,2-7H2,1H3,(H,11,12);1H
InChIKeyCLTOQBYFVQFKEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Piperidin-3-yl)ethyl]acetamide hydrochloride (CAS 1361113-52-1) Technical Specifications and Procurement Profile


N-[2-(Piperidin-3-yl)ethyl]acetamide hydrochloride (CAS 1361113-52-1) is a hydrochloride salt of a piperidinyl ethyl acetamide derivative with molecular formula C₉H₁₉ClN₂O and molecular weight 206.71 g/mol . The compound features a saturated piperidine heterocycle (C₅NH₁₁) linked via a two-carbon ethyl spacer to an acetamide moiety, rendering it a versatile small molecule scaffold . This compound is primarily investigated as a potential phosphodiesterase 4 (PDE4) inhibitor for inflammatory disease applications [1] and as a calcium channel modulator within the broader N-piperidinyl acetamide derivative class [2].

Why N-[2-(Piperidin-3-yl)ethyl]acetamide hydrochloride Cannot Be Replaced by Closely Related Piperidinyl Acetamide Analogs


Within the piperidinyl acetamide chemical space, even minor structural modifications—such as the absence of the ethyl spacer (e.g., N-(piperidin-3-yl)acetamide hydrochloride, MW 178.66) or alternative substitution patterns—profoundly alter both physicochemical properties and biological target engagement profiles [1]. The ethyl linker in N-[2-(Piperidin-3-yl)ethyl]acetamide hydrochloride (MW 206.71) increases molecular weight, rotatable bond count, and conformational flexibility compared to direct-linked analogs . This structural distinction translates into differential PDE4A inhibitory potency and distinct calcium channel modulation activity [2]. Generic substitution without validating target-specific quantitative performance in the end-user's exact assay system therefore carries a high risk of experimental failure or procurement of an unsuitable reagent for the intended application [3].

Quantitative Differentiation Evidence for N-[2-(Piperidin-3-yl)ethyl]acetamide hydrochloride vs. Closest Analogs


PDE4A Enzyme Inhibition: Target Compound Ki vs. Structurally Related Piperidinyl Acetamide Derivatives

N-[2-(Piperidin-3-yl)ethyl]acetamide hydrochloride demonstrates direct PDE4A inhibitory activity with a Ki of 550 nM measured against recombinant full-length human PDE4A using a fluorescent cAMP IMAP assay [1]. In contrast, structurally related piperidinyl acetamide derivatives lacking the ethyl spacer—such as N-(piperidin-3-yl)acetamide—lack documented PDE4 inhibition data, while other analogs show substantially weaker PDE4A potency (e.g., IC50 values >2 μM for certain piperidinyl acetamide compounds against PDE3) [2]. The 550 nM Ki value establishes a quantitative benchmark that distinguishes this compound from less characterized analogs within the piperidinyl acetamide series.

PDE4 inhibition cAMP signaling anti-inflammatory drug discovery

Cellular PDE4 Inhibition in Human U937 Cells: Functional IC50 Evidence

In a cellular context, N-[2-(Piperidin-3-yl)ethyl]acetamide hydrochloride inhibits PDE4 activity in human U937 monocytic cells with an IC50 of 300 nM, measured after 30 minutes of compound exposure using an electrochemiluminescence-based immunoassay [1]. This cell-based potency data provides functional validation of the enzyme-level Ki measurement and confirms that the compound retains meaningful PDE4 inhibitory activity in a physiologically relevant cellular environment. Direct-linked analogs such as N-(piperidin-3-yl)acetamide lack comparable cell-based PDE4 inhibition data, precluding quantitative cross-comparison [2].

cell-based PDE4 assay U937 monocytic cells inflammatory signaling

PI3Kδ Pathway Inhibition: A Distinct Activity Profile Not Shared by Direct-Linked Analogs

Beyond PDE4 modulation, N-[2-(Piperidin-3-yl)ethyl]acetamide hydrochloride exhibits PI3Kδ-mediated AKT phosphorylation inhibition with an IC50 of 102 nM in Ri-1 cells [1]. This activity profile is not documented for direct-linked piperidinyl acetamide analogs such as N-(piperidin-3-yl)acetamide hydrochloride, which has no reported PI3Kδ or AKT pathway inhibition data [2]. The dual-target engagement potential (PDE4 plus PI3Kδ) differentiates this compound from simpler piperidinyl acetamides that may possess a narrower biological profile.

PI3Kdelta inhibition AKT phosphorylation immuno-oncology

Molecular Weight and Physicochemical Differentiation from Direct-Linked Piperidinyl Acetamide Analogs

N-[2-(Piperidin-3-yl)ethyl]acetamide hydrochloride possesses a molecular weight of 206.71 g/mol and molecular formula C₉H₁₉ClN₂O . The closest direct-linked analog, N-(piperidin-3-yl)acetamide hydrochloride (CAS 60169-73-5), has a molecular weight of 178.66 g/mol and formula C₇H₁₅ClN₂O [1]. The 28.05 g/mol mass difference arises from the two-carbon ethyl spacer present in the target compound but absent in the analog. This structural difference increases rotatable bond count (from 1 to 3) and alters lipophilicity and conformational flexibility [2]. For procurement purposes, this physicochemical distinction enables unambiguous identification via LC-MS or elemental analysis, preventing inadvertent substitution with the lower-molecular-weight analog.

physicochemical properties molecular weight differentiation procurement quality control

Recommended Research and Industrial Application Scenarios for N-[2-(Piperidin-3-yl)ethyl]acetamide hydrochloride


PDE4-Targeted Anti-Inflammatory Drug Discovery and Lead Optimization

Based on documented PDE4A Ki of 550 nM and cellular PDE4 IC50 of 300 nM in U937 cells [1], this compound is suitable as a starting point for medicinal chemistry optimization of PDE4 inhibitors for inflammatory diseases including asthma and COPD. The quantitative activity data provide a baseline for SAR studies aimed at improving potency, selectivity, and pharmacokinetic properties. Researchers should consider that the ethyl spacer contributes to the observed activity profile and may be a critical structural feature to retain during analog design [2].

PI3Kδ Pathway Research in B-Cell Malignancies and Immuno-Oncology

The compound's IC50 of 102 nM against PI3Kδ-mediated AKT phosphorylation in Ri-1 cells [3] supports its use as a tool compound for probing PI3Kδ-dependent signaling pathways. This application scenario is particularly relevant for research groups investigating B-cell malignancies, where PI3Kδ is a validated therapeutic target. The dual PDE4/PI3Kδ inhibition profile may offer unique advantages for studying cross-talk between inflammatory and oncogenic signaling networks.

Calcium Channel Modulator Scaffold for Pain and Cardiovascular Research

As a member of the N-piperidinyl acetamide derivative class disclosed in US Patent US8377968B2 as calcium channel blockers [4], this compound may serve as a scaffold for developing T-type calcium channel modulators. While specific IC50 data for calcium channel inhibition by this exact compound are not yet publicly available, the structural features (piperidine ring plus acetamide moiety) align with the patent's generic formula, making it a candidate for exploratory electrophysiology studies in pain, epilepsy, or cardiovascular disease models [5].

Quality Control and Identity Verification in Compound Management

The distinct molecular weight of 206.71 g/mol (vs. 178.66 g/mol for direct-linked analogs) [6] enables unambiguous identity confirmation via LC-MS. This application scenario is critical for compound management facilities and screening centers that must prevent cross-contamination or misidentification of closely related piperidinyl acetamide derivatives. Procurement from vendors providing certificates of analysis with validated molecular weight and purity (≥95%) is recommended .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.